

Application Notes and Protocols: IR-825

Staining for Fixed Tissues

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Compound of Interest

Compound Name: IR-825

Cat. No.: B13063330

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocol is a suggested starting point for the use of **IR-825** as a near-infrared fluorescent stain for fixed tissues. Currently, established and validated protocols for the direct use of **IR-825** for histological staining of fixed tissues are not widely available in the scientific literature. The primary application of **IR-825** has been in the context of in vivo imaging and photothermal therapy, often encapsulated in nanoparticles or conjugated to targeting molecules.[1][2] Therefore, extensive optimization of the following protocol is highly recommended for your specific tissue type and application.

Introduction

IR-825 is a near-infrared (NIR) cyanine dye with fluorescence emission in the 800-900 nm range.[2] Imaging in the NIR spectrum offers significant advantages for tissue analysis, including deeper tissue penetration and reduced autofluorescence compared to the visible spectrum, leading to an improved signal-to-noise ratio.[3] While typically used for in vivo applications, the properties of **IR-825** suggest its potential as a fluorescent stain for fixed tissues, enabling visualization of tissue architecture and cellular components with high contrast.

This document provides a detailed, hypothetical protocol for the staining of formalin-fixed, paraffin-embedded (FFPE) tissues with **IR-825**. The protocol is based on standard immunofluorescence (IF) staining procedures.[4][5]

Materials and Reagents

Reagent	Supplier/Cat. No.	Storage	Notes
IR-825 Dye	e.g., MedchemExpress	-20°C to -80°C, protected from light and moisture[6]	Prepare stock solutions in anhydrous DMSO.
Xylene	Histology Grade	Room Temperature	For deparaffinization.
Ethanol (100%, 95%, 70%)	Laboratory Grade	Room Temperature	For rehydration.
Deionized Water (dH ₂ O)	Room Temperature		
10X Phosphate Buffered Saline (PBS)	Room Temperature		
Antigen Retrieval Buffer	e.g., 10 mM Sodium Citrate, pH 6.0	Room Temperature	Optimization of buffer and method may be required.
Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)	Room Temperature		
Blocking Buffer (e.g., 5% BSA in PBS)	4°C	Prepare fresh.	
Anti-fade Mounting Medium	4°C, protected from light	Choose a medium suitable for NIR fluorescence.	

Experimental Protocol

The following is a comprehensive, step-by-step protocol for staining FFPE tissue sections with **IR-825**.

Deparaffinization and Rehydration

This process removes the paraffin wax from the tissue sections and rehydrates them for subsequent staining steps.

Step	Reagent	Incubation Time
1	Xylene	2 x 10 minutes
2	100% Ethanol	2 x 10 minutes
3	95% Ethanol	1 x 5 minutes
4	70% Ethanol	1 x 5 minutes
5	Deionized Water	1 x 5 minutes
6	1X PBS	1 x 5 minutes

Antigen Retrieval (Optional, but Recommended)

Heat-induced epitope retrieval (HIER) can unmask epitopes and may enhance the penetration and binding of the dye.

Step	Procedure
1	Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
2	Heat to a sub-boiling temperature (95-100°C) for 10-20 minutes.
3	Allow slides to cool on the benchtop for 30 minutes.
4	Rinse slides with dH ₂ O and then with 1X PBS.

Permeabilization

This step is crucial for allowing the dye to penetrate the cell and nuclear membranes.

Step	Reagent	Incubation Time
1	0.1-0.5% Triton X-100 in 1X PBS	10-15 minutes at Room Temperature

Blocking

Blocking non-specific binding sites can help to reduce background signal.

Step	Reagent	Incubation Time
1	5% BSA in 1X PBS	30-60 minutes at Room Temperature

IR-825 Staining

This is the core staining step. The optimal concentration and incubation time for **IR-825** will need to be determined empirically.

Step	Procedure
1	Prepare a working solution of IR-825 in 1X PBS. A starting concentration range of 1-10 μ M is suggested for optimization.
2	Apply the IR-825 working solution to the tissue sections.
3	Incubate for 30-60 minutes at room temperature, protected from light.

Washing

Washing removes unbound dye and reduces background fluorescence.

Step	Reagent	Incubation Time
1	1X PBS	3 x 5 minutes

Counterstaining (Optional)

If desired, a nuclear counterstain in a different fluorescent channel (e.g., DAPI) can be used. Ensure its emission spectrum does not overlap with **IR-825**.

Mounting

Proper mounting is essential for preserving the stained tissue and for imaging.

Step	Procedure
1	Carefully remove excess wash buffer from the slides.
2	Apply a drop of anti-fade mounting medium.
3	Place a coverslip over the tissue, avoiding air bubbles.
4	Seal the edges of the coverslip with clear nail polish.
5	Store slides at 4°C in the dark until imaging.

Imaging

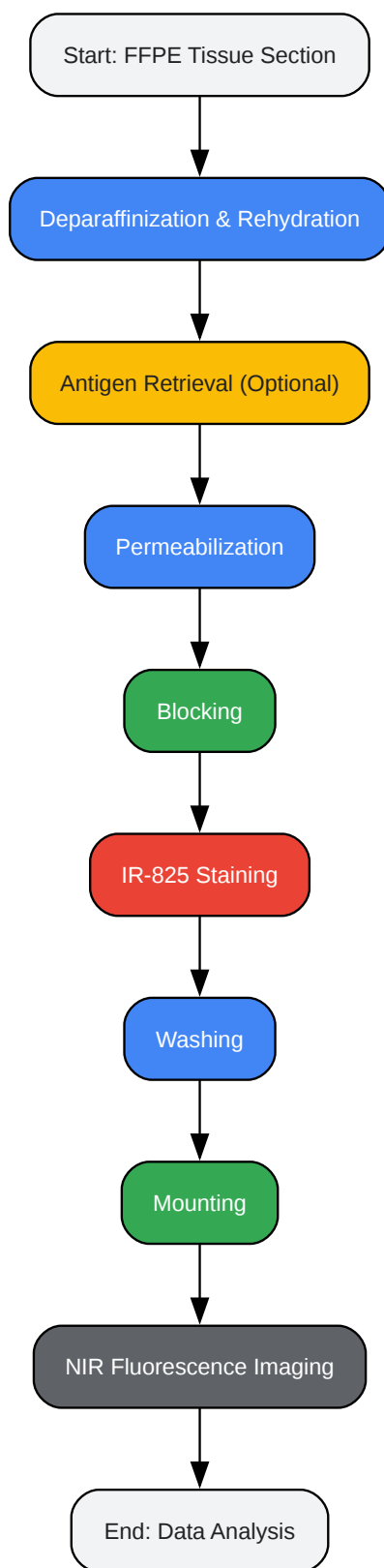
A fluorescence microscope or slide scanner equipped with the appropriate excitation and emission filters for the near-infrared spectrum is required. For **IR-825**, excitation is typically around 780-810 nm, and emission is captured above 820 nm.

Important Considerations

- **Autofluorescence:** Although NIR imaging generally has lower autofluorescence, some tissues may still exhibit background signal.^[7] Consider including unstained control slides to assess the level of autofluorescence.
- **Photostability:** The photostability of **IR-825** in fixed tissues is not well-documented.^[8] Minimize exposure to light during staining and imaging to prevent photobleaching.

- Controls: Always include a negative control (a slide processed without the **IR-825** dye) to assess background signal.
- Optimization: The provided concentrations and incubation times are starting points. Optimization is critical for achieving the best results.

Experimental Workflow Diagram



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